molecular formula C55H80N18O15S2 B1193506 Setmelanotide CAS No. 1504602-49-6

Setmelanotide

Cat. No.: B1193506
CAS No.: 1504602-49-6
M. Wt: 1297.5 g/mol
InChI Key: PILXXDANZBQUJH-AKVBKPKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of setmelanotide acetate involves a complex synthetic route that includes liquid phase fragment condensation. This method is intricate and involves multiple steps to ensure the correct sequence and structure of the peptide . The process typically includes the following steps:

    Amino Acid Coupling: The peptide chain is built by coupling amino acids in a specific sequence.

    Cyclization: The linear peptide is cyclized to form a disulfide bridge, which is crucial for the biological activity of the compound.

    Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product.

Industrial Production Methods: Industrial production of this compound acetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Setmelanotide acetate primarily undergoes peptide bond formation and cyclization reactions during its synthesis. The compound is relatively stable and does not undergo significant chemical transformations under physiological conditions.

Common Reagents and Conditions:

    Amino Acid Derivatives: Used for the coupling reactions.

    Cyclization Agents: Such as iodine or other oxidizing agents to form the disulfide bridge.

    Purification Solvents: Acetonitrile and water are commonly used in HPLC for purification.

Major Products: The major product of these reactions is this compound acetate itself, with the correct sequence and cyclized structure necessary for its biological activity .

Mechanism of Action

Setmelanotide acetate exerts its effects by acting as an agonist of the melanocortin 4 receptor (MC4R). The MC4R pathway in the hypothalamus is crucial for regulating hunger, caloric intake, and energy expenditure . By activating MC4R, this compound acetate helps restore the signaling pathway that is impaired in individuals with genetic mutations affecting this receptor. This activation leads to increased satiety signals, reduced hunger, and consequently, weight loss .

Comparison with Similar Compounds

Setmelanotide acetate is unique in its high selectivity and potency as an MC4R agonist. It is approximately 20-fold more potent than endogenous alpha-melanocyte-stimulating hormone (α-MSH) in activating MC4R . Similar compounds include:

These compounds share a similar mechanism of action but are used for different therapeutic indications, highlighting the versatility of melanocortin receptor agonists in treating various conditions.

Properties

CAS No.

1504602-49-6

Molecular Formula

C55H80N18O15S2

Molecular Weight

1297.5 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide;acetic acid

InChI

InChI=1S/C49H68N18O9S2.3C2H4O2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52;3*1-2(3)4/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57);3*1H3,(H,3,4)/t26-,33+,34+,35-,36+,37+,38+,39+;;;/m1.../s1

InChI Key

PILXXDANZBQUJH-AKVBKPKISA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.CC(=O)O.CC(=O)O.CC(=O)O

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.CC(=O)O.CC(=O)O.CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RM-493;  RM493;  RM 493;  BIM-22493;  BIM22493;  BIM 22493;  IRC-022493;  IRC 022493;  IRC022493;  Setmelanotide.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.